1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine
Overview
Description
The compound “1-(2,4-dimethoxybenzyl)-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The 2,4-dimethoxybenzyl group suggests the presence of a benzyl group (a benzene ring with a CH2 group) substituted with two methoxy groups (OCH3) at the 2nd and 4th positions .
Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic pyrazole ring attached to the 2,4-dimethoxybenzyl group via a nitrogen atom. The exact structure would depend on the position of the amine group on the pyrazole ring .Chemical Reactions Analysis
As a pyrazole derivative, this compound might undergo reactions typical of aromatic heterocycles. The presence of the amine group could make it a potential nucleophile . The methoxy groups on the benzyl ring might influence the compound’s reactivity and could potentially undergo demethylation under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the amine and methoxy groups) would influence properties like solubility, melting point, and reactivity .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that the 2,4-dimethoxybenzyl (dmb) moiety is often used as a protecting group in the synthesis of diverse drug candidates .
Mode of Action
The compound’s mode of action involves the introduction and removal of the 2,4-dimethoxybenzyl (DMB) moiety. This moiety acts as a protecting group during the synthesis of drug candidates . The debenzylation of C(5)-unsubstituted and C(5)-isopropylidene-substituted 1,3-diazaoxindoles was investigated under various conditions .
Biochemical Pathways
It’s known that the compound can act as a substrate of glucose-methanol-choline (gmc) oxidoreductase . GMC oxidoreductase displays the characteristics of an aryl-alcohol oxidase .
Result of Action
The removal of the dmb group is a key step in the synthesis of certain drug candidates .
Action Environment
Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability. For instance, the deprotection of the DMB group occurred quantitatively within 2 hours at room temperature with 10% trifluoroacetic acid in dichloromethane .
Properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl]pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-16-10-4-3-9(11(7-10)17-2)8-15-12(13)5-6-14-15/h3-7H,8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVDBKQZHBXLDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C(=CC=N2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585364 | |
Record name | 1-[(2,4-Dimethoxyphenyl)methyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006463-92-8 | |
Record name | 1-[(2,4-Dimethoxyphenyl)methyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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